N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-12-4-7-14(8-5-12)22-11-17(20)19-15-10-13(18)6-9-16(15)21-2/h4-10H,3,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQKBRBHZYIMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 4-ethylphenol.
Formation of Intermediate: The carboxylic acid group of 5-amino-2-methoxybenzoic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The acyl chloride intermediate is then reacted with 4-ethylphenol in the presence of a base such as pyridine to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: H₂ gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily recognized for its role in medicinal chemistry, where it is investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Binding Affinity Studies : Research has focused on the compound's binding affinity to specific receptors and enzymes. Understanding these interactions is crucial for assessing its potential as a therapeutic agent. For instance, studies have shown that modifications to the amino and methoxy groups can significantly alter binding properties, affecting efficacy and specificity against target proteins.
- Synthesis of Derivatives : The ability of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide to undergo various chemical reactions allows researchers to synthesize derivatives that may enhance biological activity or stability. This includes oxidation, reduction, and substitution reactions that can yield compounds with improved pharmacological profiles.
Proteomics Research
This compound has been utilized in proteomics research due to its capability to modify protein interactions.
- Interaction Studies : The compound's ability to form hydrogen bonds and hydrophobic interactions makes it suitable for studying protein-ligand interactions. Such studies are vital for understanding disease mechanisms at the molecular level and can aid in the identification of novel biomarkers or therapeutic targets.
Chemical Reactions and Synthesis
The compound serves as an important intermediate in various synthetic pathways.
- Synthetic Pathways : The synthesis typically involves acylation reactions where starting materials like 5-amino-2-methoxybenzoic acid are converted into the desired acetamide through controlled reactions with 4-ethylphenol.
- Reactivity : this compound can participate in oxidation reactions (transforming methoxy groups into hydroxyls) and electrophilic substitutions (such as nitration), making it versatile for further chemical explorations .
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways.
Chemical Reactions: It may act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity and Binding: The 4-ethylphenoxy group in the target compound provides moderate lipophilicity, balancing solubility and cell permeability. In contrast, the 4-chlorophenoxy analog (CAS: 1020054-40-3) has higher polarity due to chlorine’s electronegativity, which may limit bioavailability .
Electronic and Steric Influences: Meta-substitution (e.g., 3-methylphenoxy in CAS: 953728-83-1) introduces steric hindrance, possibly disrupting interactions with flat binding pockets compared to the para-substituted target compound . Electron-withdrawing groups (e.g., chlorine in CAS: 1020054-40-3) may reduce electron density on the acetamide carbonyl, altering hydrogen-bonding capacity with targets like kinases or proteases .
Anticancer Activity Trends: Phenoxy acetamides with heterocyclic sulfonyl groups (e.g., Compound 38 in ) show potent anticancer activity (IC50 < 10 µM) due to enhanced interactions with ATP-binding pockets in kinases . The target compound’s ethylphenoxy group may favor interactions with hydrophobic enzyme regions, though empirical data are lacking.
Pharmacological Hypotheses
- The 5-amino-2-methoxyphenyl group may mimic tyrosine or histidine residues, enabling binding to enzyme active sites, as seen in pyridine-containing acetamides targeting SARS-CoV-2 main protease ().
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 300.36 g/mol. Its structure includes an amino group, a methoxy group, and an ethylphenoxy moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The functional groups present in the compound enable it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with various biological targets, leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition/Activation: The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Interaction: It can bind to receptors, potentially influencing cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus subtilis | 6.25 |
| Candida albicans | 50 |
These values suggest that the compound shows a broad spectrum of activity against pathogens, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicate varying levels of cytotoxicity depending on concentration:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 70 |
| 100 | 50 |
These findings highlight the need for further investigation into the therapeutic index (TI) of this compound to evaluate its safety profile.
Comparative Analysis with Similar Compounds
Several compounds structurally related to this compound have been synthesized and tested for their biological activities. Below is a comparison table illustrating their key features:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| N-(5-Amino-2-methoxyphenyl)acetamide | Lacks ethylphenoxy group | Antimicrobial activity | |
| N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide | Methyl substitution on phenyl ring | Potential anti-inflammatory effects | |
| N-(4-Ethylphenyl)-N'-(5-amino-2-methoxyphenyl)urea | Urea linkage | Cytotoxicity against cancer cells |
This comparison underscores the unique structural features of this compound that may confer distinct biological properties compared to its analogs.
Case Studies
Recent studies have explored the application of this compound in proteomics research. Its ability to serve as a biochemical probe allows for investigations into enzyme interactions and receptor activities. For instance:
- Enzyme Interaction Studies: The compound was utilized in assays designed to detect specific enzyme activities, demonstrating its potential as a tool in biochemical research.
- Therapeutic Applications: Preliminary findings suggest that modifications in the chemical structure could enhance its efficacy as an antimicrobial agent or therapeutic probe.
Q & A
Q. What are the standard synthetic protocols for preparing N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide and its structural analogs?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, in analogous acetamide derivatives, 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione is reacted with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction is monitored via thin-layer chromatography (TLC), and the product is precipitated by adding water. Purification is achieved through recrystallization or column chromatography . Adjustments to the 4-ethylphenoxy moiety may require tailored alkylation steps using ethyl halides.
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Post-synthesis characterization employs:
- TLC : To monitor reaction progress and confirm product mobility.
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy, amino, and ethylphenoxy groups).
- HPLC : Quantifies purity (>95% for biological assays).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical values).
Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Initial screens may include:
- Enzyme inhibition assays : For hypoglycemic activity, use α-glucosidase or α-amylase inhibition protocols, as seen in structurally related thiazolidinedione-acetamide hybrids .
- Cell viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., hepatic or cancer cells) to assess cytotoxicity.
- Receptor binding studies : Radioligand displacement assays if targeting GPCRs or nuclear receptors.
Advanced Research Questions
Q. How can computational chemistry optimize the design of this compound derivatives for enhanced target binding?
- Methodological Answer : Advanced strategies include:
- Docking simulations : Use software like AutoDock Vina to predict interactions with target proteins (e.g., PPAR-γ for hypoglycemic activity).
- Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications.
- Molecular dynamics (MD) : Simulate binding stability over time.
ICReDD’s integrated computational-experimental workflows, which combine reaction path searches and experimental feedback, can accelerate lead optimization .
Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from pharmacokinetic (PK) factors or metabolic instability. To address this:
- Metabolic profiling : Use liver microsomes or hepatocyte assays to identify degradation pathways.
- PK/PD modeling : Correlate plasma concentration-time profiles (e.g., via LC-MS/MS) with efficacy in rodent models (e.g., Wistar rats for hypoglycemic activity ).
- Proteomics : Identify off-target interactions using affinity chromatography or pull-down assays.
Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of this compound?
- Methodological Answer : SAR modifications focus on:
- Lipophilicity : Adjust the 4-ethylphenoxy group (e.g., replace ethyl with fluorinated alkyl chains) to enhance membrane permeability.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., halogens) on the methoxyphenyl ring to slow CYP450-mediated oxidation .
- Solubility : Incorporate polar substituents (e.g., sulfonamides) while monitoring activity retention.
Q. What advanced analytical techniques validate reaction intermediates in multi-step syntheses of this compound?
- Methodological Answer : Critical intermediates are validated via:
- X-ray crystallography : For unambiguous structural confirmation.
- High-resolution MS (HRMS) : Ensures exact mass matches theoretical values.
- In situ IR spectroscopy : Tracks functional group transformations (e.g., amine acylation).
For example, intermediates in sulfonamide analogs were confirmed using these methods .
Data Analysis and Optimization Questions
Q. How do statistical tools enhance the reproducibility of synthetic yields for this compound?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, varying DMF volume and KCO equivalents in analogous syntheses improved yields from 60% to 85% .
Q. What mechanistic insights can be gained from kinetic studies of this compound’s degradation under physiological conditions?
- Methodological Answer : Pseudo-first-order kinetics in simulated biological fluids (e.g., PBS at pH 7.4) reveal degradation pathways. For example:
- Hydrolysis : Monitor acetamide bond cleavage via LC-MS.
- Oxidative stress tests : Use hydrogen peroxide to assess stability of the 5-amino group.
Data guides formulation strategies (e.g., encapsulation in nanoparticles).
Ethical and Safety Considerations
Q. Q. What safety protocols are critical when handling N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-acetamide in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of DMF vapors .
- Waste disposal : Segregate halogenated byproducts according to institutional guidelines.
Toxicity data from rodent studies (e.g., LD) should inform risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
